molecular formula C19H19N5O3 B2861374 N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1241260-61-6

N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2861374
CAS No.: 1241260-61-6
M. Wt: 365.393
InChI Key: PENSKOKVFJMKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a cyanocyclopentyl group and an imidazolidine-2,4-dione ring system , which are critical for its biological interactions. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 365.393 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound likely involves interactions with specific enzymes or receptors. The imidazolidine moiety may facilitate binding through:

  • Hydrogen bonding : Interactions with polar residues in target proteins.
  • π-stacking interactions : Engagement with aromatic residues, enhancing binding affinity.

Research into similar compounds indicates that modifications to the imidazolidine core can significantly influence binding affinity and selectivity toward biological targets, suggesting a need for further investigation into structure-activity relationships.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, imidazolidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research has indicated that imidazolidine derivatives can modulate the activity of enzymes such as:

  • Cyclooxygenase (COX) : Involved in inflammatory processes.
  • Dipeptidyl peptidase IV (DPP-IV) : Relevant in glucose metabolism and diabetes management.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of biological activities of related compounds. Below is a summary table highlighting key findings from research on imidazolidine derivatives:

Study ReferenceCompound StructureBiological ActivityKey Findings
Imidazolidine Derivative AAnticancerInduces apoptosis in breast cancer cell lines
Imidazolidine Derivative BCOX InhibitionReduces inflammation in animal models
Imidazolidine Derivative CDPP-IV InhibitionImproves glycemic control in diabetic rats

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyanocyclopentyl intermediate.
  • Synthesis of the imidazolidine core.
  • Coupling reactions under controlled conditions to yield the final product.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-18(14-6-4-5-13(9-14)10-20)16(26)24(17(27)23-18)11-15(25)22-19(12-21)7-2-3-8-19/h4-6,9H,2-3,7-8,11H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSKOKVFJMKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.